

Application Notes and Protocols: Solubility and Preparation of Remdesivir for Research Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiviral agent 51

Cat. No.: B15563320

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Introduction

Remdesivir is a potent antiviral agent that has demonstrated efficacy against a range of RNA viruses. As a nucleotide analog prodrug, it undergoes intracellular metabolism to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase. Proper preparation of Remdesivir is critical for accurate and reproducible experimental results in virological and pharmacological research. These application notes provide detailed information on the solubility of Remdesivir and protocols for its preparation for in vitro studies.

Data Presentation

Table 1: Solubility of Remdesivir in Various Solvents

Solvent	Concentration	Temperature	Observations
DMSO (Dimethyl sulfoxide)	≥ 36.4 mg/mL (≥ 60.3 mM)	Room Temperature	Clear, colorless solution
Ethanol	< 1 mg/mL	Room Temperature	Poorly soluble
Water	Insoluble	Room Temperature	Insoluble
Saline	Insoluble	Room Temperature	Insoluble

Data is compiled from publicly available information. Solubility may vary depending on the specific lot, purity, and conditions of the experiment.

Experimental Protocols

Protocol 1: Preparation of Remdesivir Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM Remdesivir stock solution in DMSO for use in cell-based assays.

Materials:

- Remdesivir (lyophilized powder)
- Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

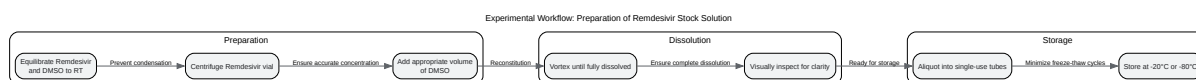
- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Equilibration: Allow the vial of lyophilized Remdesivir and the DMSO to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution:
 - Briefly centrifuge the vial of Remdesivir to ensure all the powder is at the bottom.
 - Carefully open the vial.

- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of Remdesivir (MW: 602.58 g/mol), add 166 μ L of DMSO.
- Dissolution:
 - Close the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
 - Visually inspect the solution to ensure there are no visible particulates. The solution should be clear and colorless.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Note on Further Dilutions:

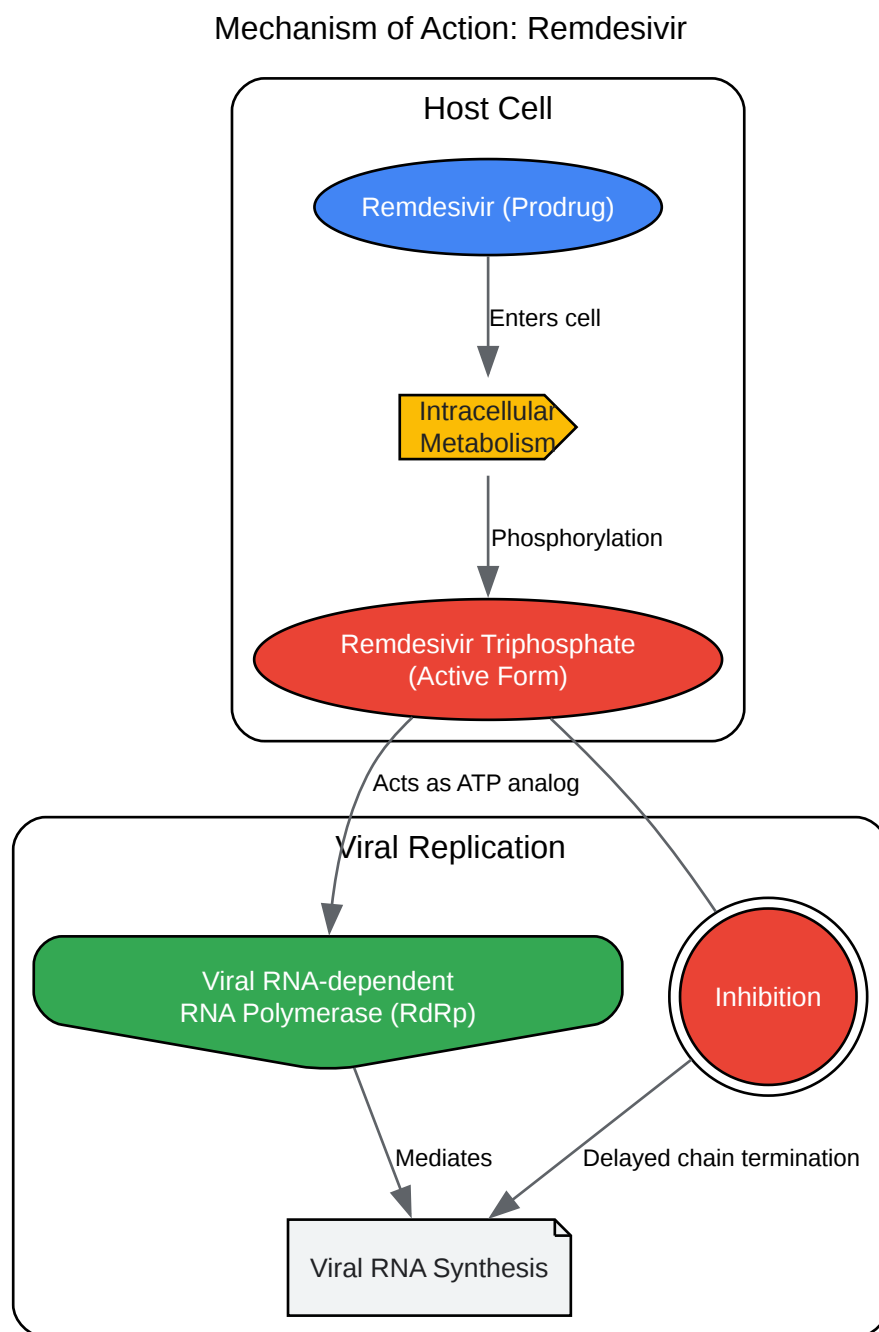
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically $\leq 0.5\%$). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualizations



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Caption: Workflow for preparing a Remdesivir stock solution.



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Caption: Simplified mechanism of action of Remdesivir.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com